6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one
Description
Properties
CAS No. |
67434-61-1 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6,7-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C8H11N3O/c1-6-5-7-9-3-4-11(7)8(12)10(6)2/h5H,3-4H2,1-2H3 |
InChI Key |
PGZCEGAKGCYTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NCCN2C(=O)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-c]pyrimidine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of histone deacetylase, it can induce epigenetic modifications that affect gene expression and cellular signaling pathways . This makes it a promising candidate for cancer therapy and other diseases where epigenetic regulation plays a crucial role.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-c]pyrimidine scaffold shares structural homology with other fused heterocycles, but substituents and ring systems critically influence biological activity, solubility, and stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Imidazo[1,2-c]Pyrimidine Derivatives
Key Observations:
Substituent Effects :
- Methyl groups (e.g., 6,7-dimethyl) enhance metabolic stability and solubility compared to halogenated derivatives (e.g., 7-chloro) .
- Thione groups (C5) improve lipophilicity, favoring membrane penetration, while oxadiazole or triazolo extensions may introduce steric hindrance, reducing bioavailability .
Triazolo-pyrimidine carboxylates (e.g., compound 12 in ) exhibit antiparasitic effects, suggesting scaffold versatility across therapeutic areas .
Synthetic Accessibility: Imidazo[1,2-c]pyrimidines are synthesized via cyclization of aminopyrimidines with α-halocarbonyl compounds, a method shared with related heterocycles like pyrimido[1,2-c]pyrimidinium chlorides . Thieno- or furo-fused derivatives require additional steps (e.g., phosphorus oxychloride-mediated cyclization), increasing complexity .
Limitations and Gaps:
- Limited data exist on the specific biological targets of 6,7-dimethyl derivatives.
Biological Activity
6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
- CAS Number : 1620579-40-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:
- Antitumor Activity : It has shown promise in inhibiting the proliferation of various cancer cell lines.
- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections by interfering with viral replication mechanisms.
Biological Activity Overview
Case Studies
- Antitumor Activity in A549 Cells
- Inhibition of Viral Replication
Research Findings
Recent advancements in drug design have highlighted the importance of modifying heterocyclic compounds to enhance their biological activity. Research has focused on synthesizing derivatives of imidazo[1,2-c]pyrimidines to improve their efficacy and reduce toxicity.
Table of Derivatives and Their Activities
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antitumor | 26 |
| 7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one | Antiviral | TBD |
| Other derivatives | Various | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
